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Compound of Interest

Compound Name: 3-Bromoquinolin-5-amine

Cat. No.: B599866

CAS Number: 116632-57-6

This technical guide provides a comprehensive overview of 3-Bromoquinolin-5-amine, a key
pharmaceutical intermediate. The document is intended for researchers, scientists, and
professionals in drug development, offering detailed information on its chemical properties,
plausible synthetic routes, and potential biological significance.

Core Chemical Properties

3-Bromoquinolin-5-amine is a heterocyclic compound with the molecular formula CoH7BrN-2.
[1] It is classified as a pharmaceutical intermediate, suggesting its role as a building block in
the synthesis of more complex, biologically active molecules.[1]

Table 1: Physicochemical Properties of 3-Bromoquinolin-5-amine

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b599866?utm_src=pdf-interest
https://www.benchchem.com/product/b599866?utm_src=pdf-body
https://www.benchchem.com/product/b599866?utm_src=pdf-body
https://www.echemi.com/products/pd1805102191-3-bromoquinolin-5-amine.html
https://www.echemi.com/products/pd1805102191-3-bromoquinolin-5-amine.html
https://www.benchchem.com/product/b599866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Reference
CAS Number 116632-57-6 [2]
Molecular Formula CoH7BrN2 [1]
Molecular Weight 223.07 g/mol

Appearance Solid

Boiling Point (Predicted)

352.5+27.0 °C at 760 mmHg

Density (Predicted)

1.6 +£0.1 g/cm3

Flash Point (Predicted)

167.0£23.7 °C

IUPAC Name 3-bromo-5-quinolinamine

Table 2: Chemical Identifiers and Descriptors

Identifier/Descriptor Value Reference

1S/C9H7BrN2/c10-6-4-7-

InChl 8(11)2-1-3-9(7)12-5-6/h1-
5H,11H2
SVPUHAUIBLBKOQ-

InChl Key
UHFFFAOYSA-N
C1=CC2=C(C(=C1)N)C=NC=

SMILES

C2Br

Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of 3-Bromoquinolin-5-amine
is not readily available in the public domain, plausible synthetic strategies can be inferred from
established methodologies for related quinoline derivatives.

A potential synthetic pathway could involve the regioselective bromination of 5-aminoquinoline.
The amino group is an activating group and directs electrophilic substitution to the ortho and
para positions. However, direct bromination can sometimes lead to a mixture of products.
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Another feasible approach is the amination of a suitable dibromoquinoline precursor. For
instance, a Buchwald-Hartwig amination of a 3,X-dibromoquinoline (where X is another position
on the quinoline ring) could potentially introduce the amino group at the 5-position.

A snippet of a manufacturing process mentions the use of copper (ll) chloride and tert-butyl
nitrite, which suggests a diazotization-type reaction, possibly a Sandmeyer-like transformation,
as a key step.[1] This could involve the diazotization of a corresponding diaminoquinoline
followed by bromo-de-amination.

Experimental Protocol: Buchwald-Hartwig
Amination of 3-Bromoquinoline

While not a direct synthesis of the title compound, the Buchwald-Hartwig amination is a
fundamental reaction for the formation of C-N bonds in quinoline systems and is therefore
highly relevant. The following is a general protocol for the amination of 3-bromoquinoline to 3-
aminoquinoline, which can be adapted for the synthesis of other aminoquinolines.[3]

Objective: To synthesize 3-aminoquinoline from 3-bromoquinoline.

Materials:

e 3-Bromoquinoline

o Palladium precatalyst (e.g., Pdz2(dba)s)

e Phosphine ligand (e.g., Xantphos, BINAP)

o Base (e.g., Sodium tert-butoxide, Cesium carbonate)

e Ammonia source (e.g., Ammonia solution, Benzophenone imine)

e Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

o Standard laboratory glassware for inert atmosphere reactions (Schlenk line, septa, etc.)

e Thin Layer Chromatography (TLC) plates
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« Silica gel for column chromatography
Procedure:

o Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or
nitrogen), add 3-bromoquinoline (1.0 mmol), the palladium precatalyst (1-5 mol%), and the
phosphine ligand (1-5 mol%).

e Add the base (1.5-2.0 mmol) to the reaction vessel.
o Reagent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.

e Add the ammonia source. If using an ammonia solution, ensure the catalyst system is
compatible.

» Reaction Conditions: Stir the reaction mixture at a specified temperature (typically between
80-120 °C) and monitor the progress by TLC.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by flash column chromatography on silica gel to obtain
the pure 3-aminoquinoline.

Plausible Synthetic Pathway Diagram

The following diagram illustrates a plausible, though hypothetical, synthetic pathway for 3-
Bromogquinolin-5-amine starting from 5-nitroquinoline. This pathway involves a nitration,
reduction, and subsequent Sandmeyer-type reaction.
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Plausible Synthesis of 3-Bromoquinolin-5-amine

5-Nitroquinoline

Bromination
e.g., NBS, H2S04)

3-Bromo-5-nitroquinoline

Reduction
e.g., Fe/HCI or H2/Pd-C)

3-Bromoquinolin-5-amine

Click to download full resolution via product page

Caption: A plausible synthetic route to 3-Bromoquinolin-5-amine.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for 3-Bromoquinolin-5-amine are not
extensively reported in the reviewed literature. However, the quinoline scaffold is a well-
established pharmacophore present in numerous compounds with a wide range of biological
activities.

Derivatives of bromoquinoline have been investigated for their potential as anticancer agents.
[4] The bromine atom can serve as a handle for further chemical modifications, allowing for the
generation of diverse libraries of compounds for biological screening. The amino group can
also be crucial for interactions with biological targets, such as forming hydrogen bonds with
amino acid residues in enzyme active sites.

Given its structure as a substituted quinoline, 3-Bromoquinolin-5-amine could be a precursor
for molecules targeting various enzymes or receptors. Further research is required to elucidate
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the specific biological targets and pharmacological profile of this compound and its derivatives.

Experimental Workflow for Biological Evaluation

Should a researcher wish to investigate the biological activity of 3-Bromoquinolin-5-amine, a
general workflow could be as follows:

General Workflow for Biological Evaluation

3-Bromoquinolin-5-amine Solution

In vitro Screening
(e.g., Cell-based assays, Enzyme inhibition)

Hit Identification & Validation

Lead Optimization
(SAR studies)

In vivo Studies
(Animal models)

Preclinical Development

Click to download full resolution via product page

Caption: A typical workflow for assessing the biological activity of a novel chemical entity.
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Conclusion

3-Bromogquinolin-5-amine is a valuable chemical intermediate with potential applications in
pharmaceutical research and development. While detailed synthetic protocols and specific
biological data are currently limited in publicly accessible literature, its structural features
suggest it is a promising scaffold for the synthesis of novel bioactive compounds. Further
investigation into its synthesis and pharmacological properties is warranted to fully explore its
potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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